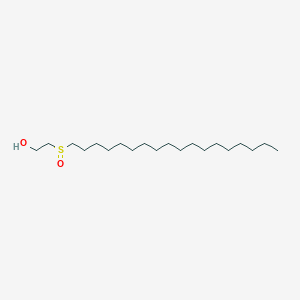
2,5-Dimethylhexanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethylhexanenitrile is an organic compound with the molecular formula C8H15N It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a hydrocarbon chain
準備方法
Synthetic Routes and Reaction Conditions: 2,5-Dimethylhexanenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide (P4O10), resulting in the formation of nitriles.
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, with careful control of reaction conditions to ensure high yield and purity.
Types of Reactions:
Hydrolysis: Nitriles can undergo hydrolysis in the presence of acids or bases to form carboxylic acids.
Reduction: Nitriles can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Grignard Reaction: Nitriles react with Grignard reagents to form ketones.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).
Grignard Reaction: Grignard reagents (RMgX) in anhydrous conditions.
Major Products:
Hydrolysis: Carboxylic acids.
Reduction: Primary amines.
Grignard Reaction: Ketones.
科学的研究の応用
2,5-Dimethylhexanenitrile has various applications in scientific research:
作用機序
The mechanism of action of 2,5-Dimethylhexanenitrile involves its interaction with molecular targets through its cyano group. The cyano group can participate in nucleophilic addition reactions, making it a versatile intermediate in organic synthesis . The specific pathways and molecular targets depend on the context of its application.
類似化合物との比較
2,5-Dimethylhexane: An isomer of octane with similar physical properties but different chemical reactivity.
Other Nitriles: Compounds like acetonitrile and benzonitrile share the nitrile functional group but differ in their hydrocarbon chains and applications.
Uniqueness: 2,5-Dimethylhexanenitrile is unique due to its specific structure, which imparts distinct chemical properties and reactivity compared to other nitriles and hydrocarbons. Its branched structure can influence its boiling point, solubility, and reactivity in various chemical reactions .
特性
CAS番号 |
58422-57-4 |
|---|---|
分子式 |
C8H15N |
分子量 |
125.21 g/mol |
IUPAC名 |
2,5-dimethylhexanenitrile |
InChI |
InChI=1S/C8H15N/c1-7(2)4-5-8(3)6-9/h7-8H,4-5H2,1-3H3 |
InChIキー |
BGNGUPQFAFEWPH-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCC(C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


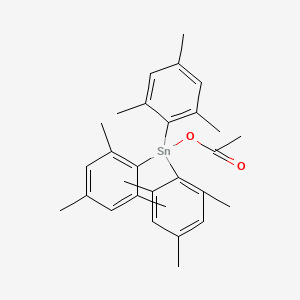
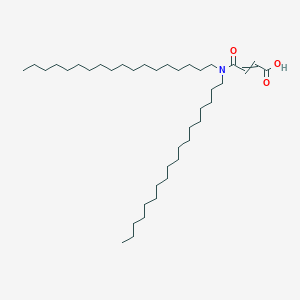
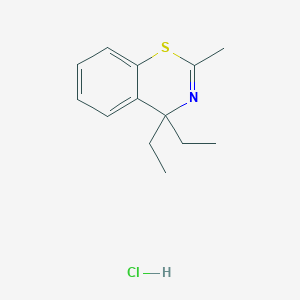
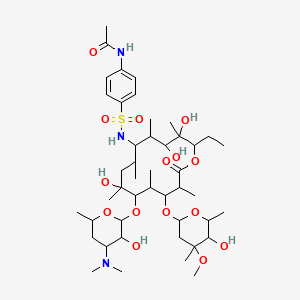

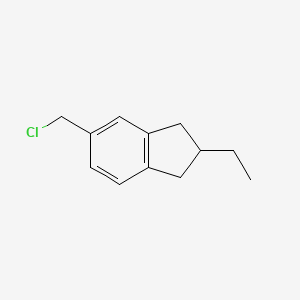
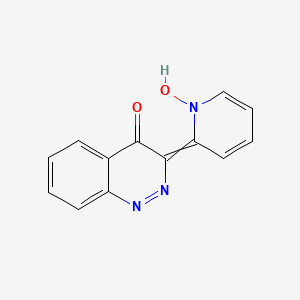


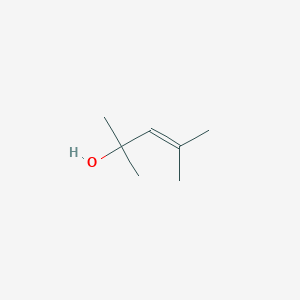
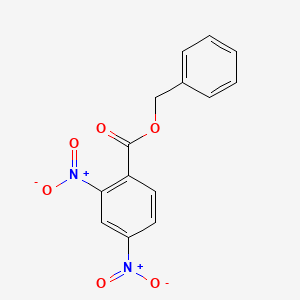
![Benzo[g]pteridine-2,4(3H,10H)-dione, 10-butyl-3-methyl-, 5-oxide](/img/structure/B14621993.png)
